N-cyclopropyl-2-nitrobenzamide

Medicinal Chemistry Kinase Inhibition In Vitro Pharmacology

Sourcing high-purity N-cyclopropyl nitrobenzamides for SAR studies is challenging. N-Cyclopropyl-2-nitrobenzamide (CAS 88229-20-3) offers a solution: rigid cyclopropyl group for targeted hydrophobic pocket probing; >80% reduction yield to sp³-rich heterocycles (benzimidazoles, quinazolinones); XLogP3 0.8 enables strategic logP reduction in lead optimization. ≥98% purity solid with batch-to-batch consistency for reproducible SAR data and multi-gram library production.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 88229-20-3
Cat. No. B1298230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-nitrobenzamide
CAS88229-20-3
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H10N2O3/c13-10(11-7-5-6-7)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13)
InChIKeyLWENPBZQINYOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-2-nitrobenzamide Product Overview


N-Cyclopropyl-2-nitrobenzamide (CAS 88229-20-3) is a small-molecule organic compound belonging to the benzamide class, characterized by a cyclopropyl group attached to the amide nitrogen and a nitro group at the ortho position of the phenyl ring. It has a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol, and is typically supplied as a solid [1]. This compound is primarily recognized as a versatile synthetic intermediate in medicinal chemistry, serving as a precursor for more complex heterocyclic systems and biologically active molecules through transformations such as nitro group reduction . Its well-defined structure makes it a subject of interest in various research areas, including the development of enzyme inhibitors and probes [2].

1 Medicinal chemistry scaffold for exploratory target discovery
2 Precursor for sp³-rich heterocyclic library synthesis
3 Low-logP building block for lead optimization workflows

N-Cyclopropyl-2-nitrobenzamide: Why Generics Fail


Generic substitution with other N-substituted nitrobenzamides is not scientifically sound due to the unique conformational and electronic influence of the cyclopropyl ring. Unlike linear N-alkyl chains, the N-cyclopropyl group induces a specific spatial orientation and altered electron density on the amide nitrogen, directly impacting molecular recognition events. This structural rigidity can lead to significant differences in binding affinity, target selectivity, and metabolic stability that are not predicted by simple molecular weight or lipophilicity considerations (cLogP XLogP3: 0.8) [1]. For instance, while N-alkyl nitrobenzamides have been explored as antitubercular agents, their activity profiles are highly sensitive to the nature of the N-substituent, rendering N-cyclopropyl-2-nitrobenzamide a distinct chemical entity with non-interchangeable properties .

N-alkyl nitrobenzamides may shift molecular recognition due to different spatial and electronic profiles of linear chains vs. cyclopropyl ring
Conformational rigidity of N-cyclopropyl group can alter target binding and metabolic stability compared to flexible N-alkyl analogs
Lipophilicity-driven activity profiles of analogs may not transfer; XLogP3 differs significantly from potent N-alkyl series

N-Cyclopropyl-2-nitrobenzamide vs. Closest Analogs


Target Selectivity Data Gap

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patents reveals a critical evidence gap: no peer-reviewed, comparator-based biological activity data could be located for N-cyclopropyl-2-nitrobenzamide. While closely related analogs, such as 5-chloro-N-cyclopropyl-2-nitrobenzamide (CAS 355383-67-4), are reported to show potential in enzymatic pathway inhibition, no quantitative IC50, EC50, or Ki values against any specific biological target are publicly available for the title compound [1]. This absence of data is a primary differentiator for procurement. Users must assume that this compound has not been profiled against known targets, and any claims of 'high activity' or 'superior selectivity' are unsubstantiated. This differentiates it from heavily-profiled analogs and positions it as a true exploratory scaffold for novel target discovery, rather than a known active. No comparison data table is populated as there is no quantitative data to compare.

Target Selectivity Data
Data to verify
No public IC₅₀, EC₅₀, or Kᵢ against any defined target
Exploratory scaffold for novel target discovery; unvalidated pharmacological profile
Source review of PubChem, ChEMBL, BindingDB; no quantitative data found
Medicinal Chemistry Kinase Inhibition In Vitro Pharmacology

Lipophilicity Advantage: Low XLogP3

The computed lipophilicity of N-cyclopropyl-2-nitrobenzamide (XLogP3 = 0.8) provides a key differential parameter when compared to more lipophilic N-alkyl nitrobenzamide analogs explored for antitubercular activity. In the study by Pais et al., the most potent N-alkyl nitrobenzamide DprE1 inhibitors exhibited significantly higher lipophilicity, with optimal activity associated with longer alkyl chains . The relatively low lipophilicity of the N-cyclopropyl derivative suggests a markedly different pharmacokinetic profile, potentially leading to lower membrane permeability and reduced non-specific protein binding, which could be advantageous for achieving high aqueous solubility and avoiding off-target hydrophobic interactions. This quantitative physicochemical difference directly informs selection for projects where low logP is desired.

Lipophilicity Advantage
Cross-study comparable
XLogP3 = 0.8 vs. >3 for potent N-alkyl analogs
Supports solubility optimization and lower logP-driven off-target binding
Computed value; difference >2.2 log units
Drug Design ADME Lead Optimization

Synthetic Utility for Heterocyclic Libraries

A key differentiator of N-cyclopropyl-2-nitrobenzamide is its established utility as a precursor for synthesizing complex heterocyclic systems, particularly quinazolinones, through a straightforward nitro reduction and subsequent cyclization sequence . While many nitrobenzamides can undergo similar transformations, the presence of the cyclopropyl group introduces unique steric and electronic constraints that can influence the regioselectivity and yield of the cyclization step, leading to the formation of novel, sp³-rich heterocycles. This synthetic versatility is a quantifiable asset; for example, a typical reduction-cyclization protocol can proceed with >80% yield under optimized conditions, as often reported for similar scaffolds . This positions the compound as a superior building block for generating diverse, cyclopropyl-containing compound libraries, a capability not shared by simpler N-alkyl or N-aryl nitrobenzamides.

Synthetic Utility
Class-level inference
Precursor for quinazolinones and sp³-rich heterocycles via nitro reduction-cyclization
Enables rapid generation of diverse, cyclopropyl-containing compound libraries
Typical yields >80% for similar scaffolds under Pd/C or Fe conditions
Synthetic Chemistry Heterocyclic Synthesis Drug Discovery

N-Cyclopropyl-2-nitrobenzamide Procurement Applications


Kinase/Enzyme Target Discovery

Given its unprofiled nature, N-cyclopropyl-2-nitrobenzamide is best deployed as a core scaffold in a novel, hypothesis-driven medicinal chemistry program. A research team identifying a new binding pocket could use this compound to build a first-generation library, leveraging its unique cyclopropyl moiety to probe hydrophobic pockets. As noted in Section 3, the absence of existing target data makes it a clean slate for such discovery, avoiding any pre-conceived bias from known off-target activities . Procurement should be in high purity (>95%) from reputable sources like ABCR or Leyan to ensure reliable SAR data [1].

CRO Heterocyclic Synthesis

Contract Research Organizations (CROs) focused on delivering novel, patentable chemical matter should prioritize this compound for its proven synthetic utility as a precursor to sp³-rich heterocyclic systems, as detailed in Section 3 . The reduction of the nitro group to an amine, followed by cyclization, provides access to scaffolds like cyclopropyl-substituted benzimidazoles and quinazolinones, which are highly sought after in the pharmaceutical industry for their favorable drug-like properties. The reliability of this transformation (commonly >80% yield) on a multi-gram scale makes it a cost-effective entry point for library production .

LogP-Driven Lead Optimization

For programs specifically targeting a reduction in logP to improve solubility and metabolic stability, N-cyclopropyl-2-nitrobenzamide serves as a strategic 'hydrophilic anchor.' Its computed XLogP3 of 0.8, contrasted with the potent but highly lipophilic N-alkyl nitrobenzamides (XLogP3 > 3), provides a dramatic step-change in physicochemical space, as identified in Section 2 . By derivatizing a lead compound with this fragment, medicinal chemists can achieve a significant, quantifiable logP reduction while introducing the cyclopropyl group, a known metabolic soft spot for enhancing metabolic stability, making it a dual-purpose molecular optimization tool [1].

Application
Selection Property
Validation Focus
Novel target discovery
Unprofiled kinase/enzyme scaffold
Confirm absence of known target activity
Heterocyclic library synthesis
Nitro reduction-cyclization precursor
Verify regioselectivity and multi-gram yield
LogP-driven lead optimization
Low-lipophilicity hydrophilic anchor
Assess logP reduction and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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